molecular formula C14H21NO4 B8275779 4-(3,3-Diethoxypropoxy)benzamide

4-(3,3-Diethoxypropoxy)benzamide

Cat. No. B8275779
M. Wt: 267.32 g/mol
InChI Key: ZCALNZSERKKAGM-UHFFFAOYSA-N
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Patent
US08664408B2

Procedure details

500 mg of 4-hydroxybenzamide, 1.51 g of potassium carbonate, 10 mL of DMF and 730 mg of 3-chloro-1,1-diethoxypropane are added to a flask. The reaction mixture is stirred at 100° C. for 18 hours and then 5 mL of water are added. The aqueous phase is extracted with ethyl acetate, and then the organic phases are collected, washed with water and concentrated under reduced pressure. The product is obtained in the form of a powder in a yield of 89% and with a chemical purity of 95%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C.Cl[CH2:23][CH2:24][CH:25]([O:29][CH2:30][CH3:31])[O:26][CH2:27][CH3:28]>O>[CH2:27]([O:26][CH:25]([O:29][CH2:30][CH3:31])[CH2:24][CH2:23][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1)[CH3:28] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC1=CC=C(C(=O)N)C=C1
Name
Quantity
1.51 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
730 mg
Type
reactant
Smiles
ClCCC(OCC)OCC
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 100° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phases are collected
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product is obtained in the form of a powder in a yield of 89% and with a chemical purity of 95%

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)OC(CCOC1=CC=C(C(=O)N)C=C1)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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